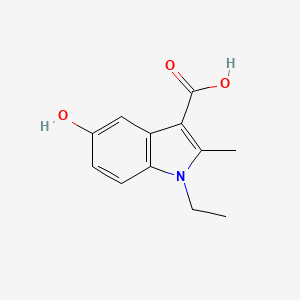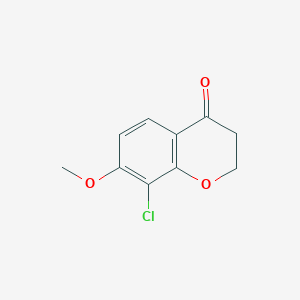
2-Hydroxy-5,7-dimethylquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5,7-dimethylquinoline-3-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by its unique structure, which includes a quinoline core substituted with hydroxy, methyl, and carboxylic acid groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5,7-dimethylquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-5,7-dimethylbenzoic acid with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid. The reaction is carried out under reflux conditions, leading to the formation of the quinoline ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 2-Hydroxy-5,7-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 6 and 8.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Formation of 2-oxo-5,7-dimethylquinoline-3-carboxylic acid.
Reduction: Formation of 2-hydroxy-5,7-dimethylquinoline-3-methanol.
Substitution: Formation of halogenated derivatives like 6-bromo-2-hydroxy-5,7-dimethylquinoline-3-carboxylic acid
科学的研究の応用
2-Hydroxy-5,7-dimethylquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Hydroxy-5,7-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s quinoline core allows it to intercalate with DNA, disrupting replication and transcription processes. Additionally, its hydroxy and carboxylic acid groups facilitate hydrogen bonding with biological macromolecules, enhancing its binding affinity .
類似化合物との比較
Quinoline: The parent compound, known for its antimalarial properties.
2-Hydroxyquinoline: Lacks the methyl and carboxylic acid groups, making it less versatile in chemical reactions.
5,7-Dimethylquinoline: Lacks the hydroxy and carboxylic acid groups, reducing its biological activity.
Uniqueness: 2-Hydroxy-5,7-dimethylquinoline-3-carboxylic acid stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
特性
CAS番号 |
436087-35-3 |
|---|---|
分子式 |
C12H11NO3 |
分子量 |
217.22 g/mol |
IUPAC名 |
5,7-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-6-3-7(2)8-5-9(12(15)16)11(14)13-10(8)4-6/h3-5H,1-2H3,(H,13,14)(H,15,16) |
InChIキー |
ITHNFZQGOXMUNO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=C(C(=O)NC2=C1)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


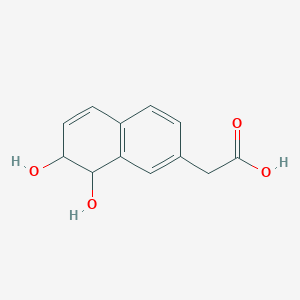
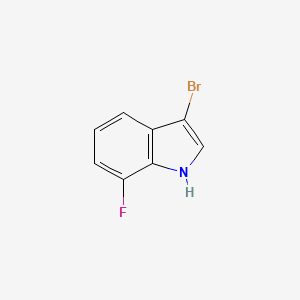
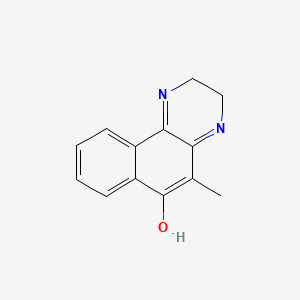
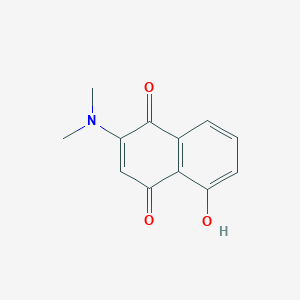
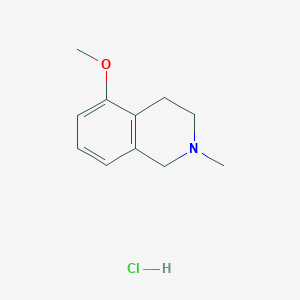
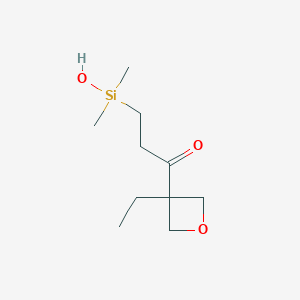

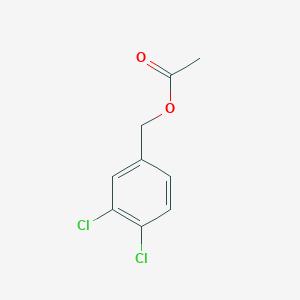
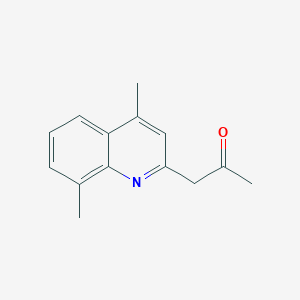

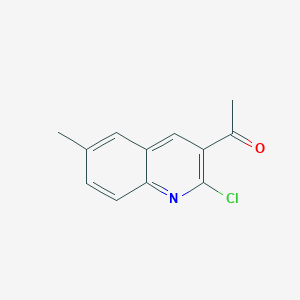
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B15068317.png)
